N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide
Overview
Description
N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide (NHP) is an organic compound that is widely used in various scientific research applications. NHP is a derivative of pivalic acid and is composed of a pyridine ring attached to a pivaloyl moiety. NHP has been found to possess a number of unique properties, including its ability to act as a catalyst in the synthesis of various compounds and its ability to act as a ligand in the binding of certain metals. NHP has also been found to have a number of biochemical and physiological effects, making it a valuable tool for scientific research.
Scientific Research Applications
Molecular Structure Analysis
- The molecular structure of compounds related to N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide, such as N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide, has been analyzed, revealing non-planar moieties and intramolecular hydrogen bonding, contributing to the stabilization of the molecular conformation (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
Synthesis Methods
- Efficient synthesis methods for related compounds, such as the synthesis of trisubstituted 1,7-naphthyridines from 3-aminopyridine derivatives, have been developed, indicating potential routes for synthesizing N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide (Kobayashi, Kozuki, Fukamachi, & Konishi, 2010).
Hydrolysis Studies
- Research into hydrolysis methods for pivalamide derivatives provides insights into potential chemical modifications and functional group transformations relevant to N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide (Bavetsias, Henderson, & McDonald, 2004).
Nucleophilic Behavior and Antibacterial Evaluation
- Studies on the nucleophilic behavior of compounds structurally similar to N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide and their evaluation as antibacterial agents provide a basis for exploring potential biological activities of these compounds (Al-Romaizan, 2019).
Potential Therapeutic Applications
- Research on analogous compounds, like N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, in cystic fibrosis therapy, suggests that similar compounds could be explored for therapeutic purposes (Yu et al., 2008).
properties
IUPAC Name |
N-(3-hydroxy-2-iodopyridin-4-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)9(15)13-6-4-5-12-8(11)7(6)14/h4-5,14H,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBLOIHQOGCARH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NC=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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